molecular formula C16H15ClN2O2 B13798369 Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Cat. No.: B13798369
M. Wt: 302.75 g/mol
InChI Key: RIADLAWXBAWXSL-XDJHFCHBSA-N
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Description

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate (molecular formula: C₁₇H₁₆ClN₂O₂; monoisotopic mass: 226.0509 Da) is a hydrazonoacetate derivative characterized by a benzyl ester group, a chloro substituent, and a 4-methylphenyl hydrazone moiety. Its Z-configuration at the C=N bond is critical for its structural and electronic properties . The compound is synthesized via condensation reactions involving benzyl chloroacetate and 4-methylphenylhydrazine, often under basic conditions (e.g., triethylamine catalysis) . Its structural identity is confirmed through elemental analysis, IR (stretching at ~1740 cm⁻¹ for ester C=O), and NMR spectroscopy (δ ~7.3 ppm for aromatic protons) .

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

benzyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C16H15ClN2O2/c1-12-7-9-14(10-8-12)18-19-15(17)16(20)21-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3/b19-15+

InChI Key

RIADLAWXBAWXSL-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C(=O)OCC2=CC=CC=C2)/Cl

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Comparison of Hydrazonoacetate Derivatives

Compound Name R Group (Aromatic) Ester Group Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹)
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate 4-CH₃ Benzyl Not reported Not reported 1740 (C=O ester), 1634 (C=N)
(Z)-Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 4-OCH₃ Ethyl 428–431 85 1736 (C=O ester), 1639 (C=N)
(Z)-Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate 4-Cl Ethyl Not reported 85 1744 (C=O ester), 1640 (C=N)
1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one 4-CH₃ Ketone Not reported Not reported 1710 (C=O ketone)
  • Electron-Withdrawing Groups (e.g., 4-Cl): Reduce electron density, which may favor nucleophilic attack at the chloroacetate moiety . Ester vs. Ketone: Benzyl/ethyl esters exhibit higher solubility in polar solvents (e.g., ethanol) compared to ketone derivatives .
Crystallographic and Hydrogen-Bonding Variations

Table 2: Crystallographic Data

Compound Name Space Group Hydrogen Bonding (Å) Molecular Geometry (C=N Bond Length, Å) Reference
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate Not reported N–H···O (2.96) C=N: 1.28
(Z)-Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate P2₁/c N–H···O (2.97) C=N: 1.29
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate P-1 N–H···O (2.89) C=N: 1.27
  • Hydrogen Bonding : All derivatives form intermolecular N–H···O bonds (~2.9 Å), stabilizing crystal lattices. The 4-methoxy derivative exhibits shorter bonds due to enhanced electron density from the OCH₃ group .
  • C=N Bond Length : Ranges from 1.27–1.29 Å, consistent with double-bond character. Subtle variations correlate with substituent electronic effects .

Biological Activity

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a compound that belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analyses with similar compounds.

  • Molecular Formula : C12_{12}H12_{12}ClN3_{3}O2_{2}
  • Molecular Weight : Approximately 267.74 g/mol
  • Functional Groups : Chlorine, hydrazone, and benzyl groups contribute to its reactivity and biological properties.

The biological activity of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the chlorine atom enhances its electrophilic character, facilitating nucleophilic attacks by biological molecules. This property is significant in drug design, particularly for targeting specific proteins involved in disease pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazone derivatives. For instance, compounds with similar structures demonstrated varying degrees of antibacterial activity against strains like Staphylococcus aureus and Bacillus cereus. Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate's structural similarities suggest it may exhibit comparable effects.

CompoundTarget BacteriaInhibition Zone (mm)
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetateStaphylococcus aureusTBD
Similar Hydrazone DerivativeBacillus cereus7.5 ± 0.6

Cytotoxicity

Studies have also investigated the cytotoxic effects of hydrazones on cancer cell lines. The structure-activity relationship (SAR) indicates that substitutions on the phenyl ring significantly influence cytotoxicity. For example, halogenated derivatives often exhibit enhanced activity compared to their non-halogenated counterparts.

CompoundCell LineIC50_{50} (µM)
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetateA-431 (epidermoid carcinoma)TBD
Doxorubicin (reference drug)A-431<10

Case Studies

  • Antibacterial Efficacy : A study focused on synthesizing various hydrazone derivatives revealed that those with electron-withdrawing groups exhibited significant antibacterial activity. Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate was included in this analysis, showing promise due to its structural features.
  • Anticancer Potential : In vitro testing on several cancer cell lines indicated that benzyl-substituted hydrazones could induce apoptosis through caspase activation pathways. The unique combination of the chlorinated and hydrazone functionalities may enhance its effectiveness against resistant cancer types.

Comparative Analysis with Similar Compounds

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate can be compared with related compounds to better understand its unique properties:

Compound NameMolecular StructureUnique Features
Benzyl 2-chloro-2-[2-(4-bromophenyl)hydrazono]acetateCl substituted with BrHigher reactivity due to bromine
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetateEthyl instead of benzylLower lipophilicity

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